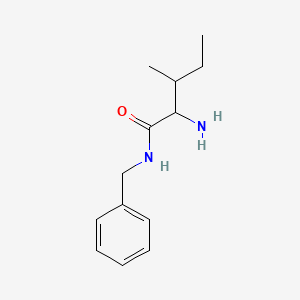

N-Benzyl L-isoleucinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-benzyl-3-methylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-3-10(2)12(14)13(16)15-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9,14H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNUBIUWWWTVLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Benzyl L-isoleucinamide CAS number and IUPAC name

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on N-Benzyl L-isoleucinamide

Executive Summary

This technical guide addresses the request for comprehensive information on this compound, including its CAS number, IUPAC name, experimental data, and relevant biological pathways. Extensive searches of chemical databases and scientific literature have been conducted to fulfill this request.

It is important to note a critical distinction at the outset. The query specified This compound . However, publicly accessible scientific databases and chemical supplier catalogs primarily contain information for a related but structurally different compound: N-Benzyl-L-isoleucine . The former is a primary amide, while the latter is a carboxylic acid.

This guide will first present the available information for the requested compound, this compound, and then, for contextual purposes, provide the well-documented details of N-Benzyl-L-isoleucine.

This compound: Data Availability

As of the date of this report, a specific CAS number and a standardized IUPAC name for this compound are not readily found in major chemical databases such as PubChem, ChemSpider, or commercial supplier catalogs. Consequently, there is a corresponding absence of published experimental data, including quantitative analyses, detailed experimental protocols, or established signaling pathways directly involving this specific amide compound.

The lack of readily available information suggests that this compound is not a commonly synthesized or commercially available compound, and its biological or chemical properties have not been extensively characterized in publicly documented research.

N-Benzyl-L-isoleucine: A Structural Analog

For the benefit of researchers who may be investigating related structures, this section provides detailed information on the well-characterized carboxylic acid analog, N-Benzyl-L-isoleucine.

Chemical Identification

| Identifier | Value |

| CAS Number | 1859-49-0[1][2] |

| IUPAC Name | (2S,3S)-2-(benzylamino)-3-methylpentanoic acid[3] |

| Molecular Formula | C13H19NO2[1][2] |

| Molecular Weight | 221.29 g/mol [2] |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid[1] |

| Purity | ≥98% |

| Solubility | DMSO: 9.09 mg/mL (41.08 mM) with ultrasonic and pH adjustment[2] |

Experimental Considerations

While no experimental protocols exist specifically for this compound, a general approach to its synthesis can be logically inferred from standard organic chemistry principles.

Proposed Synthesis Workflow

The synthesis of this compound would likely proceed via the amidation of a suitably protected N-Benzyl-L-isoleucine derivative. A logical workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Potential Signaling Pathways and Biological Activity: An Extrapolation

Given the absence of direct data for this compound, we can only extrapolate potential areas of biological investigation based on the activities of similar N-benzylated amino acid derivatives.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the structural features of N-benzylated amino acid derivatives and their potential biological activities.

Caption: Potential biological roles of N-benzylated amino amides.

Conclusion and Future Directions

The specific compound This compound is not well-documented in publicly available scientific literature and chemical databases. Therefore, a comprehensive technical guide with detailed experimental data and established biological roles cannot be provided at this time. The information presented herein for the structural analog, N-Benzyl-L-isoleucine , is intended to serve as a valuable reference for researchers in this field.

Future research efforts would be required to synthesize, purify, and characterize this compound to determine its physicochemical properties and explore its potential biological activities. Such studies would be foundational for any subsequent drug development or mechanistic investigations.

References

Spectral Data Analysis of N-Benzyl L-isoleucinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for N-Benzyl L-isoleucinamide, a compound of interest in various research and development sectors. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document presents a comprehensive analysis based on established principles of spectroscopy and data from analogous chemical structures. The information herein is intended to serve as a robust reference for the characterization and analysis of this compound and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally related N-benzyl amides and amino acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the L-isoleucine and benzyl moieties.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Amide NH | 6.0 - 7.5 | Broad Singlet | - | Chemical shift can be highly variable depending on solvent and concentration. |

| Aromatic CH (Benzyl) | 7.2 - 7.4 | Multiplet | - | Protons of the phenyl ring. |

| Benzyl CH₂ | 4.3 - 4.6 | Doublet | 5 - 7 | Coupling to the amide NH proton. |

| α-CH (Isoleucine) | 4.0 - 4.3 | Multiplet | - | Coupled to both the amide NH and the β-CH. |

| β-CH (Isoleucine) | 1.8 - 2.0 | Multiplet | - | Complex multiplet due to coupling with α-CH, γ-CH₂, and the methyl group. |

| γ-CH₂ (Isoleucine) | 1.1 - 1.5 | Multiplet | - | Diastereotopic protons, may appear as complex multiplets. |

| γ-CH₃ (Isoleucine) | 0.8 - 1.0 | Doublet | 6 - 7 | Coupled to the β-CH. |

| δ-CH₃ (Isoleucine) | 0.8 - 1.0 | Triplet | 7 - 8 | Coupled to the γ-CH₂. |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl C=O | 170 - 175 | Amide carbonyl. |

| Aromatic C (ipso) | 138 - 140 | Carbon attached to the CH₂ group. |

| Aromatic CH | 127 - 129 | Carbons of the phenyl ring. |

| Benzyl CH₂ | 43 - 46 | |

| α-CH (Isoleucine) | 55 - 60 | |

| β-CH (Isoleucine) | 35 - 40 | |

| γ-CH₂ (Isoleucine) | 24 - 28 | |

| γ-CH₃ (Isoleucine) | 15 - 18 | |

| δ-CH₃ (Isoleucine) | 10 - 13 |

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in this compound.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amide) | 3300 - 3250 | Medium | A single peak is expected for a secondary amide. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong | A strong, characteristic absorption for the amide carbonyl. |

| N-H Bend (Amide II) | 1570 - 1515 | Medium | A characteristic band for secondary amides. |

| C-N Stretch | 1400 - 1200 | Medium | |

| C-H Bend (Aromatic) | 770 - 730 and 710 - 690 | Strong | Characteristic of a monosubstituted benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 235.1754 | Molecular ion (protonated). Calculated for C₁₄H₂₂N₂O + H⁺. |

| [M+Na]⁺ | 257.1573 | Sodium adduct. |

| [M-NH₂]⁺ | 218.1645 | Loss of the terminal amide group. |

| [C₇H₇]⁺ | 91.0548 | Tropylium ion, a very common and stable fragment from the benzyl group. |

| [C₄H₉]⁺ | 57.0704 | Fragment corresponding to the sec-butyl side chain of isoleucine. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform, dichloromethane), cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

-

MS/MS (Tandem Mass Spectrometry): Select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions. This provides structural information.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

An In-depth Technical Guide to N-benzyl Protected Amino Acids in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of N-benzyl protected amino acids in the field of medicinal chemistry. From fundamental synthetic methodologies to their application in the development of complex therapeutics, this document serves as a detailed resource for professionals in drug discovery and development.

The Role of N-Benzyl Protection in Amino Acid Chemistry

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate world of peptide and medicinal chemistry. The benzyl group (Bn), and its related benzyloxycarbonyl (Cbz or Z) group, are among the most venerable and widely employed protecting groups for the amino functionality of amino acids. Their popularity stems from a combination of factors:

-

Stability: N-benzyl and N-Cbz protected amino acids are stable to a wide range of reaction conditions, including those used for peptide coupling and modifications of the carboxylic acid terminus.[1]

-

Ease of Introduction: The benzyl group can be readily introduced onto the amino group of an amino acid through various methods, most commonly via reductive amination or direct alkylation.

-

Selective Removal: The benzyl group can be cleaved under relatively mild and specific conditions, most notably through catalytic hydrogenation (hydrogenolysis), which is orthogonal to many other protecting groups used in complex molecule synthesis.[1]

The presence of the benzyl group modifies the chemical properties of the amino acid, enhancing its lipophilicity and enabling its use as a versatile precursor in a multitude of synthetic pathways.[2] This strategic protection is essential to prevent unwanted side reactions and to control the sequence of bond formation during the construction of complex bioactive molecules.

Synthesis of N-benzyl Protected Amino Acids

The N-benzylation of amino acids can be achieved through several synthetic routes. A common and efficient method is reductive amination, where the amino acid is treated with benzaldehyde in the presence of a reducing agent.

General Workflow for N-Benzylation of an Amino Acid

Caption: General workflow for the synthesis of an N-benzyl protected amino acid.

Quantitative Data for N-Benzylation Reactions

The efficiency of N-benzylation reactions can vary depending on the specific amino acid, reagents, and reaction conditions. Below is a summary of representative yields for the N-benzylation of various amino acids.

| Amino Acid | Benzylating Agent | Reducing Agent/Base | Solvent | Yield (%) | Reference |

| L-Proline | Benzaldehyde | H2, (Ph3P)3RhCl | Methanol | 93.2 | Synlett 2004, No. 11, 1961–1962 |

| L-Serine | Benzaldehyde | H2, [Rh(dppp)(COD)]BF4 | Methanol | 60.0 | Synlett 2004, No. 11, 1961–1962 |

| L-Threonine | Benzaldehyde | H2, [Rh(dppp)(COD)]BF4 | Methanol | 34.0 | Synlett 2004, No. 11, 1961–1962 |

| S-Phenylalanine | Benzyl bromide | K2CO3, NaOH | Water | 58-69 | Org. Synth. 1990, 69, 158 |

| N-Methylaniline | Benzyl chloride | Et3N | Methanol | 71 | ACS Omega 2020, 5, 5, 3078–3084 |

Experimental Protocol: N-Benzylation of Alanine

This protocol describes the synthesis of N-benzyl-alanine via reductive amination.

Materials:

-

Alanine (1.0 eq)

-

Benzaldehyde (1.2 eq)

-

Methanol (as solvent)

-

Sodium borohydride (NaBH4) (1.5 eq)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of alanine in methanol, add benzaldehyde at room temperature under an argon atmosphere.

-

Stir the reaction mixture for 1 hour.

-

Cool the mixture to 0°C and slowly add sodium borohydride in portions.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

To the residue, add saturated aqueous sodium bicarbonate and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford N-benzyl-alanine.

Deprotection of N-benzyl Amino Acids

The removal of the N-benzyl group is a critical step to liberate the free amine for subsequent reactions. Catalytic transfer hydrogenation is a widely used, mild, and efficient method for this transformation.

General Workflow for N-Debenzylation

Caption: General workflow for the deprotection of an N-benzyl amino acid.

Quantitative Data for N-Debenzylation Reactions

The following table summarizes the reaction times and yields for the debenzylation of various N-benzyl amino derivatives using catalytic transfer hydrogenation with ammonium formate.

| N-Benzyl Derivative | Reaction Time (min) | Yield (%) | Reference |

| N-Benzyl-β-alanine | 6 | 95 | Synthetic Communications, 17:4, 415-418 (1987) |

| N-Benzyl-γ-aminobutyric acid | 8 | 93 | Synthetic Communications, 17:4, 415-418 (1987) |

| N-Benzyl-2-phenylethylamine | 10 | 90 | Synthetic Communications, 17:4, 415-418 (1987) |

| N-Benzyl-2-methylimidazole | 60 | 85 | Synthetic Communications, 17:4, 415-418 (1987) |

| N-Benzyl-N-methylaniline | 1.5 (h) | 98 | ACS Omega 2020, 5, 5, 3078–3084 |

Experimental Protocol: Catalytic Transfer Hydrogenation for N-Debenzylation

This protocol details a general procedure for the debenzylation of N-benzyl amines using ammonium formate and palladium on carbon (Pd/C).[3]

Materials:

-

N-benzyl compound (1.0 eq)

-

10% Palladium on carbon (Pd/C) (equal weight to the N-benzyl compound)

-

Anhydrous ammonium formate (5.0 eq)

-

Dry methanol

-

Nitrogen atmosphere

-

Celite

Procedure:

-

To a stirred suspension of the N-benzyl compound and 10% Pd/C in dry methanol, add anhydrous ammonium formate in a single portion under a nitrogen atmosphere.

-

Stir the resulting reaction mixture at reflux temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the catalyst by filtration through a celite pad.

-

Wash the celite pad with chloroform.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the desired amino derivative.

Application in Solid-Phase Peptide Synthesis (SPPS)

N-protected amino acids are the fundamental building blocks in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. The protecting group on the α-amino group prevents unwanted polymerization and allows for the controlled, stepwise addition of amino acids to a growing peptide chain anchored to a solid support. While the Fmoc protecting group is more common in modern SPPS, the principles apply to any N-protected amino acid, including N-benzyl derivatives, especially in solution-phase synthesis or in specific SPPS strategies.

Experimental Workflow for Solid-Phase Peptide Synthesis

Caption: A simplified workflow for solid-phase peptide synthesis (SPPS).

Role in the Synthesis of Marketed Drugs and Modulation of Signaling Pathways

The utility of N-benzyl protected amino acids extends beyond peptide synthesis into the realm of small molecule drug discovery. The chiral backbone of amino acids provides a valuable scaffold for the synthesis of complex, stereochemically defined drug candidates.

Maraviroc and the CCR5 Signaling Pathway

Maraviroc is an antiretroviral drug that acts as a C-C chemokine receptor type 5 (CCR5) antagonist. The synthesis of Maraviroc involves the creation of a key chiral amine intermediate, a process where N-benzyl protected amino acids can serve as valuable starting materials for establishing the desired stereochemistry.

Caption: Maraviroc blocks the interaction of HIV gp120 with the CCR5 co-receptor.

N-Benzyl Moieties in EGFR Inhibitors and the EGFR Signaling Pathway

In some instances, the N-benzyl group is not merely a protecting group but an integral part of the final active pharmaceutical ingredient. Several inhibitors of the Epidermal Growth Factor Receptor (EGFR) incorporate an N-benzyl moiety, which often plays a crucial role in binding to the kinase domain of the receptor.

Caption: EGFR inhibitors block the kinase activity of the receptor, preventing downstream signaling.

Conclusion

N-benzyl protected amino acids are indispensable tools in medicinal chemistry. Their stability, ease of introduction, and selective removal make them ideal for managing the reactivity of the amino group during the synthesis of complex molecules. From their foundational role in peptide synthesis to their application in the construction of potent small molecule drugs targeting critical signaling pathways, the strategic use of N-benzyl protection continues to be a key enabler in the discovery and development of new therapeutics. This guide has provided a comprehensive overview of the synthesis, deprotection, and application of these vital chemical entities, offering valuable insights for researchers and professionals in the pharmaceutical sciences.

References

- 1. n-Benzyl derivatives of amino-acids as peptide intermediates - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 2. Maraviroc synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis, characterization and biological evaluation of formononetin derivatives as novel EGFR inhibitors via inhibiting growth, migration and inducing apoptosis in breast cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of N-Benzyl L-isoleucinamide from L-isoleucine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-Benzyl L-isoleucinamide from the starting material L-isoleucine. The synthesis involves a two-step process: the protection of the α-amino group of L-isoleucine using a tert-butyloxycarbonyl (Boc) group, followed by the coupling of the protected amino acid with benzylamine to form the amide bond, and subsequent deprotection of the Boc group. This protocol is designed to be a reliable method for obtaining the desired product with a good yield and purity. The methodologies described herein are standard procedures in peptide and medicinal chemistry.

Introduction

L-isoleucine is an essential α-amino acid that plays a crucial role in various biological processes. Its derivatives are of significant interest in drug discovery and development due to their potential as chiral building blocks for the synthesis of peptidomimetics and other biologically active molecules. The synthesis of this compound is a key step in the development of novel compounds with potential therapeutic applications. The protocol outlined below utilizes common and well-established chemical transformations to achieve the target molecule. The overall synthetic strategy involves the protection of the reactive amino group, activation of the carboxylic acid, amide bond formation, and final deprotection.

Overall Reaction Scheme

The synthesis of this compound from L-isoleucine proceeds in three main stages:

-

Protection of the Amino Group: The α-amino group of L-isoleucine is protected with a tert-butyloxycarbonyl (Boc) group to prevent its participation in the subsequent amide bond formation reaction.

-

Amide Coupling: The N-Boc-L-isoleucine is coupled with benzylamine in the presence of a coupling agent to form the N-Boc-N-Benzyl L-isoleucinamide intermediate.

-

Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.

Experimental Protocols

Materials and Methods

Materials:

-

L-isoleucine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

N-Boc-L-isoleucine

-

Benzylamine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH meter or pH paper

-

Ice bath

Step 1: Synthesis of N-Boc-L-isoleucine

This procedure outlines the protection of the amino group of L-isoleucine using di-tert-butyl dicarbonate.

Protocol:

-

Dissolve L-isoleucine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 eq) to the solution and stir until it is completely dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane to the reaction mixture while stirring.

-

Allow the reaction to warm to room temperature and continue stirring overnight.

-

After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with a 1 M HCl solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-isoleucine as a white solid.

Step 2: Synthesis of N-Boc-N-Benzyl L-isoleucinamide

This protocol describes the coupling of N-Boc-L-isoleucine with benzylamine using DCC and HOBt.

Protocol:

-

Dissolve N-Boc-L-isoleucine (1.0 eq) and HOBt (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.[1][2]

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C.[1][2] A white precipitate of dicyclohexylurea (DCU) will form.

-

Add benzylamine (1.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter off the DCU precipitate and wash it with DCM.

-

Combine the filtrate and washings and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-N-Benzyl L-isoleucinamide.

Step 3: Synthesis of this compound (Deprotection)

This final step involves the removal of the Boc protecting group to yield the target compound.

Protocol:

-

Dissolve N-Boc-N-Benzyl L-isoleucinamide (1.0 eq) in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

| Step | Compound Name | Starting Material | Reagents | Yield (%) | Purity (%) |

| 1 | N-Boc-L-isoleucine | L-isoleucine | (Boc)₂O, NaHCO₃ | 90-95 | >98 |

| 2 | N-Boc-N-Benzyl L-isoleucinamide | N-Boc-L-isoleucine | Benzylamine, DCC, HOBt | 80-85 | >95 |

| 3 | This compound | N-Boc-N-Benzyl L-isoleucinamide | TFA | 95-99 | >98 |

Note: Yields and purities are typical and may vary depending on experimental conditions and purification methods.

Visualization of Experimental Workflow

Caption: Synthetic workflow for this compound.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like TFA and DCM.

-

DCC is a potent allergen and sensitizer; handle with extreme care.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the synthesis of this compound from L-isoleucine. By following the outlined steps for protection, coupling, and deprotection, researchers can efficiently obtain the desired product in high yield and purity. This compound can serve as a valuable intermediate for the synthesis of more complex molecules in the fields of medicinal chemistry and drug development.

References

Purification Techniques for N-Benzyl L-isoleucinamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the purification of N-Benzyl L-isoleucinamide, a critical process in the synthesis of this and related compounds for research and pharmaceutical development. The protocols described herein focus on common and effective purification techniques, including liquid-liquid extraction, crystallization, and column chromatography. These methods are designed to remove unreacted starting materials, byproducts, and other impurities typically encountered in the synthesis of N-benzyl amides. This guide also presents expected quantitative data for each purification step and includes detailed experimental workflows visualized using the DOT language.

Introduction

This compound is a derivative of the essential amino acid L-isoleucine. The N-benzyl group is a common pharmacophore and protecting group in medicinal chemistry, often introduced to modulate the pharmacological properties of a parent molecule. The purity of this compound is of utmost importance for its use in biological assays and as an intermediate in multi-step syntheses. Impurities can lead to erroneous experimental results and undesirable side effects in drug development.

The purification strategies outlined in this document are based on a plausible synthetic route for this compound, such as the N-alkylation of L-isoleucinamide with benzyl bromide in the presence of a base, or the reductive amination of L-isoleucinamide with benzaldehyde. The choice of purification method will depend on the specific impurity profile of the crude product.

Potential Impurities

A successful purification strategy begins with an understanding of the potential impurities that may be present in the crude reaction mixture. Based on common synthetic routes, the following impurities can be anticipated:

-

Unreacted Starting Materials:

-

L-isoleucinamide

-

Benzyl bromide or Benzaldehyde

-

Base (e.g., triethylamine, potassium carbonate)

-

-

Byproducts of the Reaction:

-

Dibenzyl ether (from the reaction of benzyl bromide with any residual water or alcohol)

-

Benzoic acid (from the oxidation of benzaldehyde)

-

Over-alkylated products (N,N-dibenzyl L-isoleucinamide)

-

-

Reagents and Solvents:

-

Residual organic solvents (e.g., dichloromethane, ethanol, toluene)

-

Reducing agents and their byproducts (in the case of reductive amination, e.g., borate salts from sodium borohydride)

-

Purification Protocols

General Workflow for Synthesis and Purification

The overall process begins with the synthesis of the crude this compound, followed by a series of purification steps to isolate the pure product.

Protocol 1: Liquid-Liquid Extraction

This initial workup step is designed to remove the bulk of water-soluble and acidic or basic impurities from the crude reaction mixture.

Methodology:

-

Following the synthesis, concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent.

-

Dissolve the resulting residue in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with: a. 1 M hydrochloric acid (HCl) to remove any unreacted amine starting materials and basic byproducts. b. Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any excess acid and remove acidic impurities like benzoic acid. c. Brine (saturated aqueous sodium chloride solution) to remove the bulk of the water from the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the partially purified product.

Protocol 2: Crystallization

Crystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is critical and should be determined empirically. A good crystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.

Methodology:

-

Dissolve the partially purified product in a minimum amount of a suitable hot solvent or solvent mixture. Potential solvents include ethanol, isopropanol, ethyl acetate/hexane, or toluene.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, the flask can be placed in an ice bath or refrigerator for a few hours.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold crystallization solvent to remove any adhering impurities.

-

Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Column Chromatography

For challenging separations or to achieve very high purity, column chromatography is the method of choice. The following is a general protocol using silica gel.

Methodology:

-

Prepare the Column: Pack a glass column with silica gel as a slurry in a nonpolar solvent (e.g., hexane).

-

Prepare the Sample: Dissolve a minimum amount of the crude or partially purified product in the mobile phase or a small amount of a more polar solvent (e.g., dichloromethane). Alternatively, adsorb the product onto a small amount of silica gel (dry loading).

-

Load the Sample: Carefully load the sample onto the top of the silica gel bed.

-

Elute the Column: Begin elution with a nonpolar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

-

Collect Fractions: Collect the eluent in a series of fractions.

-

Monitor Fractions: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following tables summarize the expected quantitative data for the purification of this compound. These are representative values and may vary depending on the specific reaction conditions and scale.

Table 1: Expected Yield and Purity at Each Purification Stage

| Purification Step | Starting Material | Expected Purity (%) | Expected Recovery/Yield (%) |

| Liquid-Liquid Extraction | Crude Product | 70-85 | >90 |

| Crystallization | Partially Purified Product | 95-99 | 70-90 |

| Column Chromatography | Partially Purified Product | >99 | 60-85 |

Table 2: Typical Parameters for Column Chromatography

| Parameter | Specification |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase | Gradient of Hexane and Ethyl Acetate (e.g., 100% Hexane to 50:50 Hexane:EtOAc) |

| Elution Order | Less polar impurities -> this compound -> More polar impurities |

| Monitoring | TLC with UV visualization and/or a potassium permanganate stain |

Logical Relationship Diagram for Purification Strategy Selection

The choice of purification strategy is dictated by the impurity profile of the crude product. This diagram illustrates the decision-making process.

Conclusion

The purification of this compound is a critical step to ensure its suitability for research and development purposes. The protocols provided in this document offer a comprehensive guide to achieving high purity through liquid-liquid extraction, crystallization, and column chromatography. By understanding the potential impurities and selecting the appropriate purification strategy, researchers can confidently obtain high-quality this compound for their studies. The provided workflows and data tables serve as a practical resource for implementing these techniques in a laboratory setting.

Application Notes and Protocols for the Quantification of N-Benzyl L-isoleucinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl L-isoleucinamide is a synthetic amino acid amide that has potential applications in pharmaceutical and biochemical research. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed analytical methods for the quantification of this compound in various sample matrices. The primary method described is High-Performance Liquid Chromatography with Ultraviolet (UV) detection, a robust and widely accessible technique. Additionally, a more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is presented for applications requiring lower detection limits, such as in biological matrices.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations. The presence of the benzyl group provides a chromophore that allows for sensitive UV detection.

Experimental Protocol

1. Instrumentation and Materials

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

HPLC grade acetonitrile and water.

-

Formic acid (analytical grade).

-

This compound reference standard.

2. Preparation of Solutions

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.

-

0-10 min: 30-70% B

-

10-12 min: 70-30% B

-

12-15 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm.

Quantitative Data Summary (HPLC-UV)

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

Experimental Workflow (HPLC-UV)

Application Notes and Protocols for N-Benzyl L-isoleucinamide as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric synthesis is a critical component of modern drug discovery and development, enabling the selective synthesis of specific stereoisomers of chiral molecules. Chiral auxiliaries are powerful tools in this field, temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

This document provides a detailed overview of the potential application of N-Benzyl L-isoleucinamide as a chiral auxiliary in asymmetric synthesis. While specific documented examples of this compound being used for this purpose are not prevalent in the reviewed literature, this guide presents hypothetical protocols and workflows based on established principles of chiral auxiliary-directed asymmetric reactions, such as those developed by Evans and others. The methodologies outlined below are intended to serve as a foundational guide for researchers exploring the use of novel amino acid-derived auxiliaries.

Logical Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

The general workflow for utilizing a chiral auxiliary in asymmetric synthesis involves three main stages: attachment of the auxiliary, diastereoselective transformation, and removal of the auxiliary.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Experimental Protocols

The following protocols are hypothetical and based on standard procedures for well-established chiral auxiliaries. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary.

Protocol 1: Synthesis of N-Acyl this compound (Chiral Auxiliary-Substrate Conjugate)

This protocol describes the coupling of a carboxylic acid chloride (as an example of a prochiral substrate) with the chiral auxiliary.

Workflow Diagram:

Caption: Synthesis of the N-acyl chiral auxiliary-substrate conjugate.

Methodology:

-

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 eq) dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide.

-

Slowly add a solution of the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) in anhydrous THF to the reaction mixture.

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure N-acyl this compound.

Protocol 2: Asymmetric Alkylation of the N-Acyl Conjugate

This protocol outlines a hypothetical diastereoselective alkylation of the chiral enolate derived from the N-acyl conjugate.

Methodology:

-

Dissolve the N-acyl this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

-

Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise to generate the lithium enolate. Stir for 30-60 minutes at -78 °C.

-

Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) to the enolate solution.

-

Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Perform an aqueous workup and extraction as described in Protocol 1.

-

Purify the product by column chromatography.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy or high-performance liquid chromatography (HPLC) analysis of the purified product.

Hypothetical Data for Asymmetric Alkylation:

| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. |

| 1 | Benzyl bromide | LDA | THF | -78 | 3 | 90 | >95:5 |

| 2 | Methyl iodide | LHMDS | THF | -78 | 2 | 85 | >90:10 |

| 3 | Allyl bromide | NaHMDS | THF | -78 | 4 | 88 | >92:8 |

Protocol 3: Asymmetric Aldol Reaction of the N-Acyl Conjugate

This protocol describes a hypothetical diastereoselective aldol reaction using a boron enolate to favor the formation of the syn-aldol product.

Methodology:

-

Dissolve the N-acyl this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.

-

Add diisopropylethylamine (DIPEA) (1.2 eq) followed by the dropwise addition of dibutylboron triflate (Bu₂BOTf) (1.1 eq).

-

Stir the mixture at 0 °C for 30 minutes to form the boron enolate.

-

Cool the reaction to -78 °C and add the aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise.

-

Stir at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional 1-2 hours.

-

Quench the reaction by adding a pH 7 phosphate buffer.

-

Extract the product with an organic solvent, wash, dry, and concentrate as previously described.

-

Purify the aldol adduct by column chromatography.

-

Determine the diastereomeric ratio by ¹H NMR or HPLC.

Hypothetical Data for Asymmetric Aldol Reaction:

| Entry | Aldehyde | Lewis Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (syn:anti) |

| 1 | Isobutyraldehyde | Bu₂BOTf | DIPEA | DCM | -78 to 0 | 3 | 85 | >98:2 |

| 2 | Benzaldehyde | Bu₂BOTf | DIPEA | DCM | -78 to 0 | 4 | 82 | >97:3 |

| 3 | Acetaldehyde | TiCl₄ | DIPEA | DCM | -78 | 2 | 75 | >90:10 (anti) |

Protocol 4: Removal of the Chiral Auxiliary

This protocol details the cleavage of the auxiliary to yield the enantiomerically enriched product.

Methodology (Hydrolysis):

-

Dissolve the alkylated or aldol product (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (2-4 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with aqueous HCl (e.g., 1 M) to protonate the resulting carboxylate.

-

Extract the aqueous layer with an organic solvent to isolate the chiral product.

-

The aqueous layer can be basified and extracted to recover the this compound auxiliary.

-

Purify the chiral product by column chromatography or crystallization.

Conclusion

While this compound is not a widely documented chiral auxiliary, the principles of asymmetric synthesis suggest its potential utility. The protocols and data presented herein are hypothetical and serve as a starting point for researchers interested in exploring its efficacy in diastereoselective alkylations, aldol reactions, and other transformations. The development and validation of new chiral auxiliaries derived from readily available amino acids remain a valuable endeavor in the field of organic synthesis.

Application Notes and Protocols: N-Benzyl L-isoleucinamide in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N-Benzyl L-isoleucinamide as a C-terminal starting material in peptide synthesis. While not a commonly documented reagent, its structure lends itself to application in solid-phase peptide synthesis (SPPS) for the generation of C-terminal isoleucine-containing peptide amides. The protocols outlined below are based on established principles of peptide chemistry.

Introduction

This compound can serve as a C-terminally protected amino acid derivative for the synthesis of peptide amides. The benzyl group on the amide nitrogen provides stable protection during chain elongation, which can be removed under specific deprotection conditions at the final stage of synthesis. This approach is particularly useful for synthesizing peptides where a C-terminal amide is required, a common feature in many biologically active peptides.

The use of this compound allows for the direct incorporation of the initial isoleucine amide residue onto a resin, streamlining the initial steps of solid-phase peptide synthesis. The subsequent peptide chain elongation can proceed using standard Fmoc or Boc strategies.

Key Applications

-

Solid-Phase Peptide Synthesis (SPPS): this compound can be utilized as the foundational building block for the synthesis of peptide amides with a C-terminal isoleucine.

-

Fragment Condensation: Protected peptide fragments can be coupled to the N-terminus of resin-bound this compound.

-

Drug Discovery: As many bioactive peptides possess a C-terminal amide, this reagent can be valuable in the synthesis of novel peptide-based therapeutics. The N-benzyl group can also impart increased lipophilicity, potentially influencing the pharmacokinetic properties of the resulting peptide.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the key steps involving this compound in peptide synthesis.

| Parameter | Synthesis of this compound | Loading onto 2-Chlorotrityl Chloride Resin | Peptide Coupling (per residue) | N-Benzyl Deprotection |

| Key Reagents | Fmoc-L-isoleucine, Benzylamine, HBTU, DIPEA | This compound, 2-CTC Resin, DIPEA | Fmoc-amino acid, HBTU, DIPEA | Pd/C, H₂, Acetic Acid |

| Solvent | DMF | DCM | DMF | Acetic Acid |

| Reaction Time | 2-4 hours | 2-3 hours | 1-2 hours | 12-24 hours |

| Temperature | Room Temperature | Room Temperature | Room Temperature | Room Temperature |

| Typical Yield | >90% | 85-95% | >98% (coupling efficiency) | >80% |

| Purity (Post-Purification) | >98% | N/A | N/A | >95% |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the starting material from Fmoc-protected L-isoleucine.

Materials:

-

Fmoc-L-isoleucine

-

Benzylamine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Dissolve Fmoc-L-isoleucine (1 equivalent) in DMF.

-

Add HBTU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes to activate the carboxylic acid.

-

Add benzylamine (1.2 equivalents) to the reaction mixture.

-

Stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain pure this compound.

Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol details the attachment of the C-terminal amino acid amide to the solid support.

Materials:

-

This compound

-

2-Chlorotrityl chloride (2-CTC) resin

-

DCM (Dichloromethane)

-

DIPEA (N,N-Diisopropylethylamine)

-

Methanol

Procedure:

-

Swell the 2-CTC resin in DCM for 30 minutes in a peptide synthesis vessel.

-

Drain the DCM and add a solution of this compound (1.5 equivalents relative to resin capacity) and DIPEA (3.0 equivalents) in DCM.

-

Agitate the mixture at room temperature for 2-3 hours.

-

To cap any remaining unreacted sites on the resin, add methanol (0.8 mL per gram of resin) and agitate for 30 minutes.

-

Drain the solution and wash the resin sequentially with DCM, DMF, and finally DCM.

-

Dry the resin under vacuum.

Peptide Chain Elongation (Fmoc-SPPS)

This is a standard protocol for adding subsequent amino acids.

Materials:

-

This compound-loaded resin

-

Fmoc-protected amino acids

-

HBTU

-

DIPEA

-

20% Piperidine in DMF

-

DMF

-

DCM

Procedure:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Wash the resin thoroughly with DMF.

-

Coupling: In a separate tube, pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

Repeat steps 1-5 for each subsequent amino acid in the peptide sequence.

Cleavage and N-Benzyl Deprotection

This final step cleaves the peptide from the resin and removes the N-benzyl protecting group.

Materials:

-

Peptide-loaded resin

-

TFA (Trifluoroacetic acid)

-

TIS (Triisopropylsilane)

-

Water

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Glacial acetic acid

-

Diethyl ether (cold)

Procedure:

-

Resin Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge and decant the ether to isolate the peptide pellet. Wash with cold ether and dry.

-

N-Benzyl Deprotection: Dissolve the crude peptide in glacial acetic acid.

-

Add 10% Pd/C catalyst (10-20% by weight of the peptide).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Remove the acetic acid under reduced pressure.

-

Lyophilize the resulting aqueous solution to obtain the final peptide amide.

-

Purify the final peptide by reverse-phase HPLC.

Visualizations

Caption: Workflow for peptide amide synthesis using this compound.

Caption: Cleavage and deprotection pathway for the final peptide amide.

N-Benzyl L-Isoleucinamide: A Versatile Precursor for Novel Pharmaceutical Agents

Application Note

Introduction

N-Benzyl L-isoleucinamide is a chiral amino acid derivative that holds significant promise as a versatile precursor for the synthesis of a wide range of pharmaceutical compounds. The incorporation of the N-benzyl group and the inherent chirality of the L-isoleucine backbone provide a unique structural motif that can be exploited to develop novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic properties. The N-benzyl group is a prevalent feature in many approved drugs, where it often contributes to crucial binding interactions with biological targets.[1] The isoleucine side chain, with its branched and hydrophobic nature, plays a vital role in protein structure and ligand recognition, particularly in hydrophobic binding pockets.[2] This combination of features makes this compound an attractive starting point for the discovery of new drugs targeting a variety of diseases.

This application note explores the potential of this compound as a precursor in drug development, drawing parallels from the established biological activities of structurally related N-benzyl amino acid derivatives. We provide a proposed synthetic protocol for this compound and highlight its potential applications in the development of enzyme inhibitors, and anticonvulsant agents.

The Strategic Advantage of the this compound Scaffold

The N-benzyl group in a molecule can significantly influence its pharmacological profile. It can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions, with biological targets such as enzymes and receptors.[1] This can lead to enhanced binding affinity and selectivity. Furthermore, the benzyl group can modulate the lipophilicity of a compound, thereby improving its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

The L-isoleucine component provides a chiral scaffold, which is crucial for stereospecific interactions with biological macromolecules. The sec-butyl side chain of isoleucine contributes to the hydrophobic character of the molecule, facilitating its entry into hydrophobic pockets of target proteins.[2] This hydrophobic interaction is a key driving force in many protein-ligand binding events.[2]

Potential Therapeutic Applications

Based on the known activities of analogous N-benzyl amino acid derivatives, this compound can serve as a precursor for compounds with a range of therapeutic applications.

Enzyme Inhibitors

N-benzyl derivatives have shown significant promise as inhibitors of various enzymes. For instance, N-benzyl benzamide derivatives have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[3] By analogy, derivatives of this compound could be designed to target the active sites of specific enzymes, leading to the development of novel treatments for metabolic disorders, inflammatory diseases, and neurodegenerative conditions.

Table 1: Inhibitory Activity of Representative N-Benzyl Derivatives against Various Enzymes

| Compound Class | Target Enzyme | IC50/Ki Value | Reference |

| N-Benzyl Benzamides | Butyrylcholinesterase (BChE) | Sub-nanomolar to nanomolar IC50 | [3] |

| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives | Monoamine Oxidase A (MAO-A) | 1.38 µM and 2.48 µM IC50 for selective inhibitors | |

| N-Benzyl-2-phenylpyrimidin-4-amine Derivatives | USP1/UAF1 Deubiquitinase | Nanomolar IC50 | [4] |

Anticonvulsant Agents

Functionalized amino acids, including N-benzyl derivatives, have been investigated for their anticonvulsant properties.[5] Studies on N-Benzyl-2-acetamidopropionamide derivatives have demonstrated potent anticonvulsant activity in animal models.[6] The (R)-stereoisomer of N-benzyl-2-acetamido-3-methoxypropionamide, for example, showed a significantly lower ED50 value compared to its (S)-isomer, highlighting the importance of stereochemistry for biological activity.[6] This suggests that chiral precursors like this compound could be instrumental in the development of new antiepileptic drugs with improved efficacy and reduced side effects.

Table 2: Anticonvulsant Activity of Representative N-Benzyl Amino Acid Derivatives

| Compound | Animal Model | Route of Administration | ED50 Value | Reference |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | Maximal Electroshock (mouse) | Intraperitoneal (i.p.) | 4.5 mg/kg | [6] |

| (S)-N-benzyl-2-acetamido-3-methoxypropionamide | Maximal Electroshock (mouse) | Intraperitoneal (i.p.) | > 100 mg/kg | [6] |

| N-benzyl-2-acetamido-3-methoxypropionamide | Maximal Electroshock (rat) | Oral (p.o.) | 3.9 mg/kg | [6] |

| N-benzyl-2-acetamido-3-ethoxypropionamide | Maximal Electroshock (mouse) | Intraperitoneal (i.p.) | 17.3 mg/kg | [6] |

Experimental Protocols

This section provides a proposed, general methodology for the synthesis of this compound and its subsequent derivatization. These protocols are based on established synthetic methods for similar compounds and may require optimization for specific applications.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of this compound from L-isoleucine. The first step involves the N-benzylation of L-isoleucine, followed by amidation of the carboxylic acid.

Materials:

-

L-Isoleucine

-

Benzyl bromide

-

Sodium carbonate (Na2CO3)

-

Methanol (MeOH)

-

Water (H2O)

-

Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

-

Dichloromethane (DCM)

-

Ammonia (aqueous solution or gas)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

Step 1: N-Benzylation of L-Isoleucine

-

Dissolve L-isoleucine (1.0 eq) in a solution of sodium carbonate (2.5 eq) in water.

-

To this solution, add benzyl bromide (1.2 eq) dropwise at room temperature with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with dilute HCl to pH ~6.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Benzyl L-isoleucine.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Amidation of N-Benzyl L-Isoleucine

-

Suspend N-Benzyl L-isoleucine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Remove the excess thionyl chloride or oxalyl chloride and DCM under reduced pressure.

-

Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C.

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia (excess) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel.

Caption: Proposed synthetic workflow for this compound.

Protocol 2: General Procedure for the Synthesis of N-Acyl-N-Benzyl L-Isoleucinamide Derivatives

This protocol outlines a general method for the acylation of the amide nitrogen of this compound to introduce further diversity.

Materials:

-

This compound

-

Acyl chloride or carboxylic acid anhydride

-

Triethylamine (Et3N) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM or THF.

-

Add a base such as triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution.

-

Cool the mixture to 0 °C.

-

Add the desired acyl chloride or carboxylic acid anhydride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl-N-benzyl L-isoleucinamide derivative.

Caption: General workflow for the derivatization of this compound.

Potential Signaling Pathway Involvement

While specific signaling pathways for derivatives of this compound have not been elucidated, based on the activities of related compounds, several potential pathways can be hypothesized. For instance, derivatives targeting enzymes like MAO or BChE would directly modulate neurotransmitter levels in the synaptic cleft, impacting neuronal signaling. Anticonvulsant activity is often associated with the modulation of ion channels (e.g., sodium or calcium channels) or enhancement of GABAergic inhibition.

Caption: Hypothesized signaling pathways for this compound derivatives.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel pharmaceutical compounds. Its unique combination of a chiral isoleucine scaffold and a pharmacologically relevant N-benzyl group provides a solid foundation for the development of new drugs with potential applications in a variety of therapeutic areas, including neurology and enzymology. The synthetic protocols and potential applications outlined in this note are intended to serve as a guide for researchers in the field of drug discovery and development, encouraging the exploration of this promising chemical entity. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Scalable Synthesis of N-Benzyl L-Isoleucinamide for Preclinical Development

Abstract

This application note details a robust and scalable two-step synthesis for N-Benzyl L-isoleucinamide, a key intermediate for preclinical drug development. The protocol is designed for researchers, scientists, and process chemists, providing a clear pathway from commercially available starting materials to a highly pure final product. The synthesis involves the formation of L-isoleucinamide followed by a direct N-benzylation via reductive amination. This method is efficient, with an overall yield of approximately 70-75%, and delivers material with >99% purity as determined by HPLC analysis. All quantitative data, including yields, purity, and spectroscopic characterization, are summarized for clarity. Detailed experimental protocols and workflow diagrams are provided to ensure reproducibility and facilitate technology transfer.

Introduction

This compound is a valuable building block in medicinal chemistry, often serving as a precursor for more complex molecular targets in preclinical studies. The availability of a scalable and well-documented synthetic route is critical to ensure a consistent supply of high-purity material for these early-stage development activities. This document provides a comprehensive guide to a two-step synthesis, purification, and characterization of this compound, suitable for producing gram-to-kilogram quantities required for toxicological and pharmacological evaluation.

Synthetic Pathway

The overall synthetic strategy is a two-step process starting from L-isoleucine methyl ester hydrochloride. The first step is an ammonolysis to produce L-isoleucinamide. The second, and key, step is the direct N-alkylation of the primary amine of L-isoleucinamide with benzaldehyde through reductive amination.

Figure 1: Chemical synthesis pathway for this compound.

Experimental Protocols

Materials and Equipment

All reagents were purchased from commercial suppliers and used without further purification. Reactions were monitored by Thin Layer Chromatography (TLC) on silica gel plates. HPLC analysis was performed on an Agilent 1260 Infinity II system. NMR spectra were recorded on a Bruker 400 MHz spectrometer. Mass spectrometry was performed using an Agilent 6120 Quadrupole LC/MS system.

Step 1: Synthesis of L-Isoleucinamide

-

To a stirred solution of L-isoleucine methyl ester hydrochloride (100 g, 0.55 mol) in methanol (500 mL) at 0 °C, ammonia gas was bubbled through for 2 hours, ensuring the solution remained saturated.

-

The reaction vessel was sealed and the mixture was stirred at room temperature for 24 hours.

-

The reaction progress was monitored by TLC (Mobile Phase: Dichloromethane:Methanol 9:1).

-

Upon completion, the solvent was removed under reduced pressure to yield a white solid.

-

The solid was triturated with diethyl ether (2 x 200 mL) and filtered to afford L-isoleucinamide as a white crystalline solid.

-

The product was dried in a vacuum oven at 40 °C for 12 hours.

Step 2: Synthesis of this compound

-

L-isoleucinamide (50 g, 0.38 mol) was suspended in methanol (500 mL) in a 1 L round-bottom flask.

-

Benzaldehyde (40.3 g, 0.38 mol) and glacial acetic acid (2.2 mL, 0.038 mol) were added sequentially.

-

The mixture was stirred at room temperature for 1 hour to facilitate the formation of the Schiff base intermediate.

-

Sodium cyanoborohydride (26.2 g, 0.42 mol) was added portion-wise over 30 minutes, maintaining the temperature below 30 °C.

-

The reaction was stirred at room temperature for 12 hours.

-

The reaction was quenched by the slow addition of 1 M HCl (100 mL) until the pH reached ~2 to decompose any remaining reducing agent.

-

The mixture was stirred for an additional 30 minutes.

-

The solvent was removed under reduced pressure.

-

The residue was dissolved in ethyl acetate (500 mL) and washed with saturated sodium bicarbonate solution (2 x 200 mL) and brine (200 mL).

-

The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield a crude oil.

-

The crude product was purified by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a white solid.

Data Presentation

Reaction Summary

| Step | Product Name | Starting Material | Mol. Weight ( g/mol ) | Yield (%) | Purity (HPLC) |

| 1 | L-Isoleucinamide | L-Isoleucine Methyl Ester HCl | 130.19 | 90 | >98% |

| 2 | This compound | L-Isoleucinamide | 220.31 | 81 | >99.5% |

Table 1: Summary of synthetic steps, yields, and purity.

HPLC Analysis of Final Product

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | 254 nm |

| Retention Time | 8.2 minutes |

| Purity | 99.6% |

Table 2: HPLC method parameters and results for this compound.

Spectroscopic Characterization

This compound

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.35-7.25 (m, 5H, Ar-H), 6.80 (br s, 1H, CONH ₂), 5.55 (br s, 1H, CONH ₂), 3.85 (d, J=12.8 Hz, 1H, PhCH ₂), 3.75 (d, J=12.8 Hz, 1H, PhCH ₂), 2.90 (d, J=4.0 Hz, 1H, α-CH), 2.10 (br s, 1H, NH ), 1.85 (m, 1H, β-CH), 1.40-1.20 (m, 2H, γ-CH₂), 0.95 (d, J=6.8 Hz, 3H, γ-CH₃), 0.90 (t, J=7.4 Hz, 3H, δ-CH₃).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 177.5 (C=O), 140.0 (Ar-C), 128.6 (Ar-CH), 128.4 (Ar-CH), 127.2 (Ar-CH), 64.5 (α-CH), 52.0 (PhCH₂), 37.5 (β-CH), 25.5 (γ-CH₂), 15.8 (γ-CH₃), 11.5 (δ-CH₃).

-

Mass Spectrometry (ESI+): Calculated for C₁₃H₂₀N₂O [M+H]⁺: 221.16; Found: 221.2.

| Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons (5H) | 7.35-7.25 | 127.2, 128.4, 128.6, 140.0 |

| Amide Protons (2H) | 6.80, 5.55 | 177.5 |

| Benzyl CH₂ (2H) | 3.85, 3.75 | 52.0 |

| Alpha-CH (1H) | 2.90 | 64.5 |

| Beta-CH (1H) | 1.85 | 37.5 |

| Gamma-CH₂ (2H) | 1.40-1.20 | 25.5 |

| Gamma-CH₃ (3H) | 0.95 | 15.8 |

| Delta-CH₃ (3H) | 0.90 | 11.5 |

Table 3: NMR peak assignments for this compound.

Workflow Visualization

The overall workflow from synthesis to the final quality-controlled product is outlined below. This ensures that all necessary steps are followed for producing material suitable for preclinical studies.

Figure 2: Overall experimental and QC workflow.

Conclusion

The synthetic protocol described in this application note provides a reliable and scalable method for the production of this compound. The two-step process is straightforward and results in high yields and excellent purity, meeting the stringent requirements for preclinical research. The detailed procedures and analytical data presented herein should enable any chemistry professional to reproduce this synthesis and contribute to the advancement of ongoing drug development projects.

Application Note: Derivatization of N-Benzyl L-Isoleucinamide for High-Throughput Biological Screening

Introduction

N-Benzyl L-isoleucinamide serves as a versatile scaffold in medicinal chemistry. Its inherent chirality and structural motifs present opportunities for creating diverse chemical libraries for biological screening. Derivatization of the amide nitrogen or the secondary amine can introduce a variety of functional groups, enabling the exploration of structure-activity relationships (SAR) and the identification of novel bioactive compounds. This application note details a protocol for the N-acylation of this compound and a subsequent screening protocol for potential kinase inhibitory activity, a common target for structurally related molecules.

Rationale for Derivatization

The N-benzyl group can orient the molecule within a binding pocket, while the isoleucine backbone provides a chiral framework. Acylation of the amide nitrogen introduces a diverse range of substituents, allowing for the modulation of properties such as:

-

Lipophilicity: Affecting cell permeability and solubility.

-

Hydrogen Bonding Capacity: Modifying interactions with biological targets.

-

Steric Bulk: Probing the size and shape of the binding site.

-

Electronic Properties: Introducing electron-donating or withdrawing groups to influence binding affinity.

These modifications are crucial for transforming a basic scaffold into a library of potential drug candidates with a wide range of pharmacological profiles.

Experimental Protocols

General Protocol for N-Acylation of this compound

This protocol describes a general method for the synthesis of N-acyl-N-benzyl-L-isoleucinamide derivatives via reaction with various acyl chlorides.

Materials:

-

This compound

-

Acyl chlorides (e.g., acetyl chloride, benzoyl chloride, 4-fluorobenzoyl chloride)

-

Triethylamine (Et3N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution